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molecular formula C6H13NO2 B138140 2-Morpholinoethanol CAS No. 622-40-2

2-Morpholinoethanol

Cat. No. B138140
M. Wt: 131.17 g/mol
InChI Key: KKFDCBRMNNSAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855425

Procedure details

A 22 ml stainless steel Parr bomb reactor was charged with 5.5 g ethylene glycol (88.6 mmol), 1.0 g morpholine (11.5 mmol), 42 mg RuCl3 ×H2O(1.7×10-4 mol) 0.52 g N-methylpyrrolidone (as internal standard) and a magnetic stirring bar in a nitrogen-filled glove box. The bomb was sealed and placed in a previously-heated oil bath with stirring. After heating for 2.5 h at 150° C. the reactor pressure was 20 psig. At this point, the bomb was cooled to room temperature at which point the pressure stood at 6 psig. The reactor was vented, opened, and the contents analyzed by GLC. The conversion of morpholine was 100% with yields of hydroxyethylmorpholine and bismorpholinoethane being 17% and 79%, respectively (r=0.82).
[Compound]
Name
stainless steel
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2]O.[NH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.O>>[OH:8][CH2:7][CH2:6][N:5]1[CH2:2][CH2:1][O:4][CH2:9][CH2:10]1.[O:8]1[CH2:9][CH2:10][N:5]([CH:6]([N:5]2[CH2:2][CH2:1][O:4][CH2:9][CH2:10]2)[CH3:7])[CH2:6][CH2:7]1

Inputs

Step One
Name
stainless steel
Quantity
22 mL
Type
reactant
Smiles
Name
Quantity
5.5 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 g
Type
reactant
Smiles
N1CCOCC1
Name
RuCl3
Quantity
42 mg
Type
reactant
Smiles
Name
Quantity
0.52 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled glove box
CUSTOM
Type
CUSTOM
Details
The bomb was sealed
CUSTOM
Type
CUSTOM
Details
placed in a previously-heated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
At this point, the bomb was cooled to room temperature at which point the pressure

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCOCC1
Name
Type
product
Smiles
O1CCN(CC1)C(C)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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